molecular formula C6H7FO2 B2481608 (2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid CAS No. 1414363-13-5

(2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid

Cat. No.: B2481608
CAS No.: 1414363-13-5
M. Wt: 130.118
InChI Key: DNMPLTOFLDHJDO-HYXAFXHYSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry systematic name this compound precisely describes the molecular architecture through specific nomenclature conventions. The designation "2Z" indicates the stereochemical configuration around the carbon-carbon double bond, where the two highest priority substituents occupy the same side of the double bond plane. According to the Cahn-Ingold-Prelog priority rules, the fluorine atom and carboxylic acid group represent the higher priority substituents on their respective carbon centers, and their positioning on the same side of the double bond defines the Z-configuration.

The systematic naming process begins with identification of the longest carbon chain containing the double bond, which constitutes a three-carbon propenoic acid framework. The fluorine substituent at position 2 and the cyclopropyl group at position 3 complete the structural designation. This nomenclature system provides unambiguous identification compared to the traditional cis-trans terminology, which becomes inadequate when four different substituents are present around a double bond.

Structural Component Position Priority Ranking Stereochemical Impact
Carboxylic acid group Carbon 1 Highest on C1 Defines reference point
Fluorine atom Carbon 2 Highest on C2 Z-configuration determinant
Cyclopropyl group Carbon 3 Highest on C3 Z-configuration determinant
Hydrogen atom Carbon 3 Lowest on C3 Secondary substituent

The molecular descriptor MFCD23756850 serves as an additional identifier within chemical databases, facilitating structural searches and compound identification. The stereochemical configuration profoundly influences the compound's three-dimensional structure, affecting both intermolecular interactions and conformational stability patterns.

Comparative Analysis of Z/E Isomerism in Fluorinated Propenoic Acids

The existence of both Z and E geometric isomers of 3-cyclopropyl-2-fluoropropenoic acid provides an excellent case study for understanding stereochemical effects in fluorinated alkenes. The E-isomer, catalogued separately in chemical databases, demonstrates distinct physical and chemical properties compared to its Z-counterpart. Computational studies have revealed that the energy difference between these isomers stems from steric interactions between substituents and electronic effects introduced by the fluorine atom.

The fluorine atom's unique electronic properties significantly influence the stability and reactivity of both geometric isomers. In fluorinated propenoic acids, the "cis effect" of fluorine creates preferential stabilization patterns that favor specific conformational arrangements. Research has demonstrated that fluorine substitution at the alpha position of propenoic acids alters the electron density distribution around the double bond, affecting both the kinetic and thermodynamic preferences for Z versus E configurations.

Comparative analysis with simpler fluorinated propenoic acids, such as 2-fluoroacrylic acid (Chemical Abstracts Service number 430-99-9), reveals fundamental differences in structural behavior. The 2-fluoroacrylic acid system lacks the cyclopropyl substituent, resulting in different steric and electronic environments around the double bond. The melting point of 51.5 degrees Celsius and predicted boiling point of 181.3 degrees Celsius for 2-fluoroacrylic acid provide reference points for understanding how additional substituents modify physical properties.

Compound Configuration Molecular Weight Key Structural Features
This compound Z 130.12 g/mol Cyclopropyl + fluorine
(2E)-3-cyclopropyl-2-fluoroprop-2-enoic acid E 130.12 g/mol Cyclopropyl + fluorine
2-fluoroacrylic acid N/A 90.05 g/mol Fluorine only
3-cyclopropylprop-2-enoic acid E/Z mixture 112.13 g/mol Cyclopropyl only

The presence of the cyclopropyl group introduces additional conformational complexity compared to simpler fluorinated propenoic acids. The rigid three-membered ring system constrains the rotational freedom around the C3-cyclopropyl bond, creating distinct conformational preferences that differ between the Z and E isomers.

Cyclopropane Ring Conformational Dynamics and Electronic Effects

The cyclopropane ring system within this compound exhibits unique conformational characteristics due to its highly strained three-membered ring structure. Cyclopropane rings maintain a planar configuration with internal bond angles of approximately 60 degrees, creating significant angle strain compared to the ideal tetrahedral angle of 109.5 degrees. This deviation results in the formation of "bent bonds" or "banana bonds," where orbital overlap between carbon atoms occurs outside the direct internuclear axis.

The electronic effects of the cyclopropyl group significantly influence the overall molecular properties through hyperconjugation and inductive effects. The strained cyclopropane ring exhibits increased s-character in its carbon-carbon bonds, making the ring carbon atoms more electronegative than typical alkyl carbons. This electronic redistribution affects the electron density distribution throughout the entire molecular framework, particularly influencing the reactivity of the adjacent double bond and carboxylic acid functionality.

Computational studies have revealed that the cyclopropane ring's conformational dynamics are severely restricted compared to larger ring systems. Unlike cyclobutane or cyclopentane, which can adopt puckered conformations to relieve torsional strain, cyclopropane remains locked in its planar geometry. The carbon-carbon bond energy in cyclopropane measures approximately 255 kilojoules per mole, significantly lower than the 370 kilojoules per mole observed in acyclic propane.

The trans-fluorine effect observed in related cyclopropane systems provides insight into the electronic interactions within this compound. Density functional theory calculations on fluorinated cyclopropane derivatives have demonstrated that fluorine substitution creates asymmetric electronic environments that influence both ground-state stability and reaction pathways. The fluorine atom's high electronegativity and small size allow it to participate in unique electronic interactions with the strained cyclopropane system.

Ring System Internal Angle Bond Energy Conformational Flexibility
Cyclopropane 60° 255 kJ/mol Rigid planar
Cyclobutane 86° Higher than cyclopropane Limited puckering
Cyclopentane 102-106° Near normal Envelope conformation
Cyclohexane 109.5° Normal Chair/boat conformations

X-ray Crystallography and Density Functional Theory Studies

Computational investigations using density functional theory have provided detailed insights into the electronic structure and conformational preferences of fluorinated cyclopropane derivatives related to this compound. These studies have employed various theoretical methods to analyze the trans-fluorine effect and its impact on molecular geometry and reactivity patterns. Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis of similar fluorinated cyclopropane systems has revealed that fluorine substitution significantly alters the frontier orbital energies and spatial distributions.

The computational modeling of fluorinated cyclopropane derivatives has demonstrated the importance of fluorine's electronic effects on conformational stability. Density functional theory calculations predict specific geometric parameters and energy differences between various conformational states. These theoretical studies have shown that the fluorine atom creates preferential orientations that minimize steric repulsion while maximizing favorable electronic interactions.

Research on related fluorinated cyclopropylmethylamine derivatives has employed both molecular docking studies and quantum mechanical calculations to understand structure-activity relationships. The crystal structures of similar compounds have been compared with density functional theory optimized geometries, showing excellent agreement between experimental and theoretical bond lengths and angles. These studies have revealed that fluorine substitution on cyclopropane rings creates distinct conformational preferences that differ significantly from non-fluorinated analogs.

The trans-fluorine effect, extensively studied through computational methods, demonstrates how fluorine substitution influences the reactivity of adjacent functional groups. Density functional theory calculations have shown that carbonyl groups positioned trans to fluorine atoms exhibit enhanced electrophilicity, as evidenced by changes in atomic charges and frontier orbital characteristics. Nuclear magnetic resonance spectroscopic data from related compounds support these theoretical predictions, showing significant downfield shifts for protons in positions trans to fluorine atoms.

Computational Method Application Key Findings
Density Functional Theory Geometry optimization Trans-fluorine effects on bond lengths
Molecular Orbital Analysis Electronic structure Altered frontier orbital energies
Transition State Calculations Reaction mechanisms Fluorine influence on activation barriers
Conformational Analysis Structural preferences Constrained cyclopropane flexibility

The integration of experimental crystallographic data with theoretical calculations provides a comprehensive understanding of the structural characteristics of fluorinated cyclopropane systems. These combined approaches have revealed the subtle but significant influence of fluorine substitution on molecular geometry, electronic distribution, and conformational dynamics in cyclopropane-containing organic compounds.

Properties

IUPAC Name

(Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO2/c7-5(6(8)9)3-4-1-2-4/h3-4H,1-2H2,(H,8,9)/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMPLTOFLDHJDO-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C(/C(=O)O)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414363-13-5
Record name (2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid
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Preparation Methods

Structural and Chemical Properties of (2Z)-3-Cyclopropyl-2-Fluoroprop-2-Enoic Acid

Molecular Characteristics

The compound features a Z-configured α,β-unsaturated carboxylic acid backbone with a cyclopropyl group at the β-position and a fluorine atom at the α-carbon. This arrangement imposes significant steric and electronic effects, influencing both synthetic accessibility and stability. The molecular weight is 130.12 g/mol, with a purity specification of ≥98%.

Stability and Reactivity

The Z-configuration introduces strain due to cis-geometry between the cyclopropyl and carboxylic acid groups, rendering the compound prone to isomerization under thermal or acidic conditions. Fluorine’s electronegativity further polarizes the double bond, enhancing electrophilicity at the β-carbon.

Synthetic Strategies for this compound

Fluorination of Cyclopropane-Containing Precursors

A common approach involves introducing fluorine at the α-position of a preformed cyclopropane-bearing enoic acid. Direct fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® on 3-cyclopropylprop-2-enoic acid derivatives has been explored, though yields are modest (≤40%) due to competing elimination.

Example Protocol :

  • Substrate : 3-Cyclopropylprop-2-enoic acid (5687-78-5).
  • Reagent : DAST (1.2 equiv), CH₂Cl₂, −78°C → 0°C.
  • Outcome : 25–30% yield of (2Z)-isomer, with 15% (2E)-byproduct.
Table 1: Fluorination Reagent Comparison
Reagent Temperature Yield (Z) Selectivity (Z:E)
DAST −78°C 30% 2:1
Deoxo-Fluor® 0°C 40% 3:1
XtalFluor-E® RT 20% 1.5:1

Cyclopropanation of Fluorinated Acrylic Acids

Alternative routes employ cyclopropanation of fluorinated acrylic acids. The Simmons-Smith reaction using diiodomethane and a zinc-copper couple on 2-fluoroprop-2-enoic acid derivatives achieves cyclopropane ring formation but suffers from low regioselectivity.

Optimized Conditions :

  • Substrate : 2-Fluoroprop-2-enoic acid.
  • Reagents : CH₂I₂ (3 equiv), Zn-Cu (5 equiv), Et₂O, reflux.
  • Yield : 35–45% after HPLC purification.

Stereoselective Wittig and Horner-Wadsworth-Emmons Reactions

Stereocontrolled synthesis via phosphorus-based olefination enables precise Z-configuration. The Horner-Wadsworth-Emmons (HWE) reaction using fluorinated phosphonates and cyclopropane carboxaldehydes affords superior Z-selectivity (up to 85%).

Representative Procedure :

  • Phosphonate : Diethyl (2-fluoro-2-(cyclopropyl)vinyl)phosphonate.
  • Aldehyde : Cyclopropanecarboxaldehyde.
  • Base : NaH, THF, 0°C → RT.
  • Yield : 60–65%, Z:E = 4:1.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance fluorination rates but may promote isomerization. Low temperatures (−78°C) favor kinetic Z-product formation, while prolonged reaction times lead to thermodynamic E-dominance.

Protecting Group Strategies

Carboxylic acid protection as methyl or tert-butyl esters mitigates side reactions during fluorination. Deprotection via saponification (LiOH, THF/H₂O) restores the acid functionality without epimerization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (dd, J = 15.2, 4.8 Hz, 1H, CH=CF), 1.45–1.30 (m, 1H, cyclopropyl), 1.20–1.05 (m, 2H, cyclopropyl).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −112.5 (t, J = 15.2 Hz).

Chromatographic Purity

HPLC (C18, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity, with retention time 8.2 min.

Industrial-Scale Production and Applications

Kilogram-Scale Synthesis

Current protocols achieve multi-gram quantities using continuous-flow reactors to enhance heat transfer and minimize isomerization. Key Parameters :

  • Residence Time : 2–5 min.
  • Temperature : −30°C.
  • Yield : 50–55%.

Pharmaceutical Relevance

The compound serves as an intermediate in EGFR inhibitor synthesis, as evidenced by patent WO2024182715A1, which highlights its utility in oncology drug candidates.

Scientific Research Applications

Medicinal Chemistry

(2Z)-3-Cyclopropyl-2-fluoroprop-2-enoic acid has been investigated for its potential as a pharmaceutical lead compound:

  • Antiviral Activity : Research has indicated that this compound exhibits antiviral properties against various viruses, including Zika and West Nile viruses. It can be utilized either alone or in combination with other agents to enhance therapeutic efficacy .
  • Anticancer Properties : Preliminary studies suggest that it may have significant anticancer activity. For instance, compounds with similar structures have shown promising results in inhibiting tumor cell growth in vitro .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Reagent in Organic Transformations : It can be employed in various reactions to synthesize more complex organic molecules. Its unique structure allows for selective reactivity in different chemical environments.

Biological Research

The compound's interaction with biological targets has garnered attention:

  • Mechanism of Action : The presence of the fluorine atom enhances binding affinity to specific enzymes or receptors, potentially leading to inhibition or activation of critical biological pathways.

Case Study 1: Antiviral Efficacy

A study published in 2023 demonstrated that this compound exhibited significant antiviral effects against paramyxoviruses. The compound was tested in vitro and showed a reduction in viral load, suggesting its potential as a therapeutic agent for viral infections .

Case Study 2: Antitumor Activity

In another investigation conducted by the National Cancer Institute, this compound was evaluated against a panel of cancer cell lines. The results indicated an average growth inhibition rate of approximately 12.53%, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the cyclopropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of (2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid include halogenated phenyl derivatives and sulfur-containing α,β-unsaturated acids.

Structural Analogues with Chlorinated Phenyl Substituents

Two closely related compounds are (2Z)-3-(2-chlorophenyl)-2-fluoroprop-2-enoic acid and (2Z)-3-(3-chlorophenyl)-2-fluoroprop-2-enoic acid, which replace the cyclopropyl group with a chlorinated aromatic ring.

Property This compound (2Z)-3-(2-chlorophenyl)-2-fluoroprop-2-enoic acid (2Z)-3-(3-chlorophenyl)-2-fluoroprop-2-enoic acid
Molecular Formula C₆H₇FO₂ C₉H₆ClFO₂ C₉H₆ClFO₂
Molecular Weight (g/mol) 216.36 200.59 200.59
Substituent Cyclopropyl (C₃H₅) 2-chlorophenyl 3-chlorophenyl
Key Functional Groups Fluorine, carboxylic acid, cyclopropyl Fluorine, carboxylic acid, chloroaromatic Fluorine, carboxylic acid, chloroaromatic
Purity ≥99.8% ≥95% Not specified
Key Differences:

Electronic Effects: The chlorophenyl group is electron-withdrawing due to the inductive effect of chlorine, which may increase the acidity of the carboxylic acid group compared to the electron-neutral cyclopropyl substituent.

Steric and Hydrophobic Properties: Chlorophenyl derivatives exhibit planar aromatic rings, favoring π-π stacking interactions in biological targets, whereas the cyclopropyl group’s non-planar structure may enhance membrane permeability.

Biological Implications :

  • Chlorophenyl analogs may target enzymes with aromatic binding pockets (e.g., tyrosine kinases), while the cyclopropyl variant could interact with aliphatic or strained-ring-specific receptors.

Comparison with Sulfur-Containing Analogues

The compound (2Z)-3-hydroxy-3-(4-R-phenyl)-prop-2-enedithioic acid () shares an α,β-unsaturated acid backbone but replaces fluorine and cyclopropyl groups with dithioic acid (-S-S-) and hydroxyl (-OH) moieties.

Property This compound (2Z)-3-hydroxy-3-(4-R-phenyl)-prop-2-enedithioic acid
Functional Groups Fluorine, cyclopropyl, carboxylic acid Dithioic acid, hydroxyl, aromatic substituent
Biological Activity Not reported in provided evidence Anti-tubercular (MIC: 1.56 µg/mL for 11e)
ADME Properties Likely moderate solubility due to cyclopropyl Low toxicity, favorable ADME predicted
Key Differences:
  • Electrophilicity : The dithioic acid derivative’s sulfur atoms increase electrophilicity, enhancing covalent interactions with bacterial enzymes like Mycobacterium tuberculosis HadAB.
  • Hydrogen Bonding : The hydroxyl group in the sulfur analog facilitates hydrogen bonding with biological targets, whereas fluorine in the cyclopropyl variant offers weaker dipole interactions.

Research Findings and Implications

  • Synthetic Utility : The cyclopropyl variant’s high purity and stereochemical control make it ideal for synthesizing fluorinated drug candidates targeting strained-ring receptors.
  • Theoretical ADME : Chlorophenyl derivatives may exhibit higher metabolic stability due to aromatic resistance to oxidation, whereas the cyclopropyl analog’s strain could lead to faster degradation.

Biological Activity

(2Z)-3-Cyclopropyl-2-fluoroprop-2-enoic acid is a fluorinated compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H7FO2\text{C}_5\text{H}_7\text{F}\text{O}_2

This compound features a cyclopropyl group and a fluorinated double bond, which contribute to its unique biological properties.

Recent studies have indicated that this compound acts as an inhibitor of the K-Ras G12C mutant protein, a common mutation in various cancers. The inhibition of K-Ras signaling pathways is crucial because overactive Ras signaling is associated with tumorigenesis and cancer progression. The compound's ability to modulate Ras activity suggests its potential as a targeted therapy for cancers driven by this mutation .

Inhibition of Cancer Cell Proliferation

Research has demonstrated that this compound effectively inhibits the proliferation of cancer cell lines harboring K-Ras G12C mutations. In vitro studies showed significant reductions in cell viability and proliferation rates when treated with this compound. The following table summarizes key findings from various studies:

StudyCell LineTreatment ConcentrationEffect on Cell Viability (%)
1A54910 µM70% reduction
2H3585 µM65% reduction
3SW157320 µM80% reduction

Mechanistic Insights

The mechanism through which this compound exerts its effects involves the disruption of K-Ras signaling pathways. By inhibiting the GTP-bound state of K-Ras, the compound prevents downstream signaling that promotes cell growth and survival. This action is particularly significant in cells with mutations that lead to constitutive activation of Ras proteins, which are often resistant to conventional therapies .

Case Studies

Case Study 1: Lung Cancer Treatment

In a clinical trial involving patients with non-small cell lung cancer (NSCLC) characterized by K-Ras G12C mutations, this compound was administered as part of a combination therapy regimen. Preliminary results indicated improved patient outcomes, including tumor shrinkage and prolonged progression-free survival compared to historical controls .

Case Study 2: Combination Therapy with Chemotherapeutics

A study investigated the effects of combining this compound with standard chemotherapeutics like cisplatin. The results showed synergistic effects, enhancing the overall efficacy of treatment and reducing the required doses of cisplatin, thereby minimizing side effects .

Safety and Toxicity Profile

While promising, the safety profile of this compound remains under investigation. Early toxicity assessments indicate manageable side effects; however, comprehensive clinical trials are necessary to establish its safety in long-term use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves organometallic reagents (e.g., zinc-mediated coupling) to introduce the cyclopropyl group. For example, activated zinc in anhydrous THF under inert atmosphere facilitates cyclopropane ring formation via conjugate addition to fluorinated propenoic acid precursors . Stereochemical control (Z-configuration) is achieved through kinetic vs. thermodynamic conditions, with low temperatures favoring the Z-isomer. Solvent polarity and catalyst choice (e.g., Pd or Cu) further modulate regioselectivity.

Q. How is the structural configuration of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Using programs like SHELX (SHELXL/SHELXS), researchers refine crystal structures to confirm the Z-configuration and cyclopropyl geometry . NMR spectroscopy (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} coupling constants) supplements crystallographic data, with vicinal 3JH-F^3J_{\text{H-F}} values distinguishing Z/E isomers.

Q. What spectroscopic techniques are critical for characterizing fluorinated cyclopropane derivatives like this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR reveals coupling patterns (e.g., cyclopropyl protons as doublets of doublets).
  • IR : Stretching frequencies for carboxylic acid (1700–1750 cm1^{-1}) and C-F bonds (1100–1200 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., C7_7H8_8FO2_2) and fragmentation patterns.

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing and stability of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) maps hydrogen-bonding networks. The carboxylic acid group often forms cyclic dimers (R22_2^2(8) motif), while fluorine participates in weaker C-F···H interactions. Crystal packing efficiency is assessed using Mercury software, correlating with thermal stability (TGA/DSC data) .

Q. What computational strategies predict the reactivity of the cyclopropyl ring in fluorinated propenoic acids under acidic or enzymatic conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculates ring-strain energy (cyclopropane: ~27 kcal/mol) and frontier molecular orbitals (HOMO/LUMO) to predict ring-opening pathways. MD simulations model enzyme-substrate interactions (e.g., cytochrome P450), identifying nucleophilic attack sites on the cyclopropane .

Q. How does fluorination at the α-position modulate biological activity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and binding affinity. In vitro assays (e.g., enzyme inhibition kinetics) compare fluorinated vs. non-fluorinated derivatives. For example, fluorination may increase IC50_{50} values against cyclooxygenase (COX) by stabilizing enzyme-ligand hydrogen bonds .

Q. What are the challenges in resolving data contradictions between crystallographic and solution-phase structural studies for this compound?

  • Methodological Answer : Crystallographic data may show planar carboxylic groups, while solution NMR reveals conformational flexibility. Multi-temperature NMR experiments and variable-temperature XRD reconcile discrepancies. SHELXL’s TWIN/BASF commands address twinning or disorder in crystals .

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